
1-(1-Benzoyl-4-piperidinyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzoyl-4-piperidinyl)azepane, also known as BPA, is a chemical compound that belongs to the class of azepane derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as a ligand for various receptors in the central nervous system.
作用機序
1-(1-Benzoyl-4-piperidinyl)azepane acts as a ligand for various receptors in the central nervous system, including dopamine, serotonin, and adrenergic receptors. It has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity. The exact mechanism of action of this compound is still under investigation, but it is believed to involve interactions with the receptor binding sites.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release, leading to increased activity in the central nervous system. It has also been shown to have analgesic effects, reducing pain perception in animal models. Additionally, this compound has been shown to have anxiolytic effects, reducing anxiety in animal models.
実験室実験の利点と制限
One of the main advantages of 1-(1-Benzoyl-4-piperidinyl)azepane is its high affinity for various receptors in the central nervous system. This makes it a promising candidate for the development of drugs targeting these receptors. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for research on 1-(1-Benzoyl-4-piperidinyl)azepane. One area of interest is the development of drugs targeting dopamine, serotonin, and adrenergic receptors using this compound as a ligand. Another area of interest is the investigation of the potential neuroprotective effects of this compound. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in lab experiments.
合成法
The synthesis of 1-(1-Benzoyl-4-piperidinyl)azepane involves the reaction of 4-piperidone with benzyl chloride, followed by reduction with sodium borohydride to yield the desired product. This method has been optimized to produce a high yield of this compound with good purity.
科学的研究の応用
1-(1-Benzoyl-4-piperidinyl)azepane has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have high affinity for various receptors in the central nervous system, including dopamine, serotonin, and adrenergic receptors. This makes it a promising candidate for the development of drugs targeting these receptors.
特性
分子式 |
C18H26N2O |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
[4-(azepan-1-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H26N2O/c21-18(16-8-4-3-5-9-16)20-14-10-17(11-15-20)19-12-6-1-2-7-13-19/h3-5,8-9,17H,1-2,6-7,10-15H2 |
InChIキー |
ZCCHWMPGRXSXGS-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
正規SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248984.png)
![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)



![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)
![1-[(4-Bromophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248995.png)

![1-(2,4-Dimethoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248999.png)
![1-(2-Chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249002.png)
![1-(2,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B249003.png)

